Cas no 1016-93-9 (2-Phenyl-3H-imidazo[4,5-b]pyridine)
2-Phenyl-3H-imidazo[4,5-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Phenyl-3H-imidazo[4,5-b]pyridine
- 2-PHENYL-1H-IMIDAZO[4,5-B]PYRIDINE
- 3H-Imidazo[4,5-b]pyridine, 2-phenyl-
- 1H-IMIDAZO[4,5-B]PYRIDINE, 2-PHENYL-
- DYKJXWALYRGLPF-UHFFFAOYSA-N
- AJ-077/33268031
- NCGC00376808-01
- L10088
- phenylimidazopyridine
- CHEMBL166077
- AKOS001717477
- NCGC00376808-02
- 1016-93-9
- Oprea1_866371
- EU-0084691
- 2-Phenyl-1H-imidazo[4,5-b]pyridine #
- SCHEMBL1284270
- DB-032309
- (1H)-Imidazo[4,5-b]pyridine, 2-phenyl-
- DTXSID30345779
- AKOS011054340
-
- Inchi: 1S/C12H9N3/c1-2-5-9(6-3-1)11-14-10-7-4-8-13-12(10)15-11/h1-8H,(H,13,14,15)
- InChI Key: DYKJXWALYRGLPF-UHFFFAOYSA-N
- SMILES: N1C2C=CC=NC=2N=C1C1C=CC=CC=1
Computed Properties
- Exact Mass: 195.07977
- Monoisotopic Mass: 195.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- Density: 1.26
- Melting Point: 291-293 ºC
- PSA: 41.57
2-Phenyl-3H-imidazo[4,5-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM151104-1g |
2-phenyl-3H-imidazo[4,5-b]pyridine |
1016-93-9 | 95% | 1g |
$729 | 2021-08-05 | |
| Alichem | A029186578-1g |
2-Phenyl-3H-imidazo[4,5-b]pyridine |
1016-93-9 | 95% | 1g |
$621.72 | 2023-09-04 | |
| Chemenu | CM151104-1g |
2-phenyl-3H-imidazo[4,5-b]pyridine |
1016-93-9 | 95% | 1g |
$270 | 2023-02-19 |
2-Phenyl-3H-imidazo[4,5-b]pyridine Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 2-Phenyl-3H-imidazo[4,5-b]pyridine
2-Phenyl-3H-imidazo[4,5-b]pyridine: A Comprehensive Overview
2-Phenyl-3H-imidazo[4,5-b]pyridine, identified by the CAS Registry Number 1016-93-9, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyridines, which are known for their unique structural properties and potential applications in drug discovery. The molecule consists of a pyridine ring fused with an imidazole ring, with a phenyl group attached at the 2-position. This structural arrangement imparts distinctive electronic and steric properties, making it a valuable compound for various research and industrial applications.
The synthesis of 2-Phenyl-3H-imidazo[4,5-b]pyridine typically involves multi-step reactions, often utilizing condensation reactions between appropriate starting materials. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. For instance, researchers have explored the use of microwave-assisted synthesis to optimize reaction conditions, significantly reducing reaction times while maintaining product purity. Such innovations highlight the ongoing efforts to improve the accessibility of this compound for broader use in scientific research.
In terms of chemical properties, 2-Phenyl-3H-imidazo[4,5-b]pyridine exhibits notable thermal stability and fluorescence characteristics. These properties make it a promising candidate for applications in optoelectronic materials and sensors. Recent studies have demonstrated its potential as a fluorescent probe for detecting metal ions in aqueous solutions. The compound's ability to selectively bind to certain metal ions, such as copper(II) and zinc(II), has been exploited to develop sensitive and selective sensing systems. This application underscores the versatility of imidazopyridines in analytical chemistry.
The pharmacological profile of 2-Phenyl-3H-imidazo[4,5-b]pyridine has also been extensively investigated. Preclinical studies have shown that this compound possesses moderate anti-inflammatory and antioxidant activities, suggesting its potential as a lead molecule for drug development. Additionally, recent research has explored its role as a ligand in metalloenzyme inhibition, particularly targeting enzymes involved in inflammatory pathways. These findings contribute to the growing body of evidence supporting the therapeutic potential of imidazopyridines.
In conclusion, 2-Phenyl-3H-imidazo[4,5-b]pyridine is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and favorable properties make it an attractive target for further research and development. As scientific advancements continue to unfold, this compound is expected to play an increasingly important role in both academic and industrial settings.
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